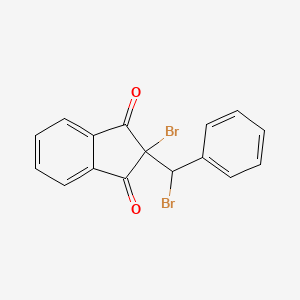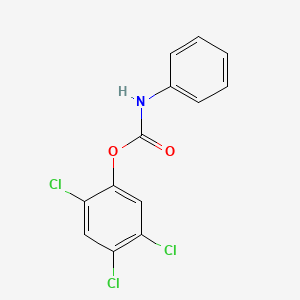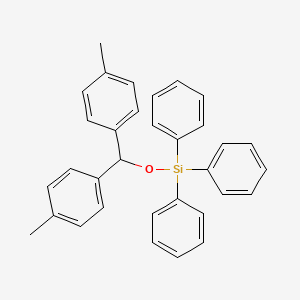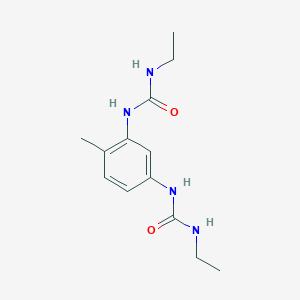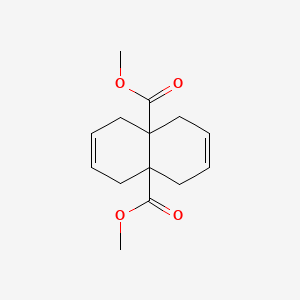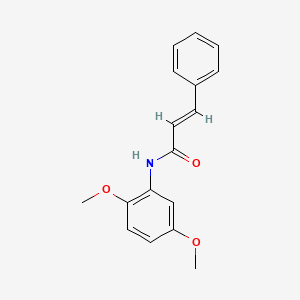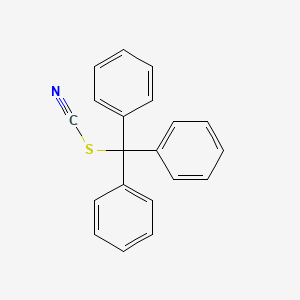
Triphenylmethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylmethyl thiocyanate is an organic compound with the molecular formula C20H15NS. It is a derivative of triphenylmethyl chloride, where the chloride group is replaced by a thiocyanate group. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenylmethyl thiocyanate can be synthesized through the reaction of triphenylmethyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of large-scale reactors where triphenylmethyl chloride is reacted with an excess of potassium thiocyanate. The reaction mixture is then filtered to remove any unreacted starting materials and by-products, followed by recrystallization to obtain pure this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenylmethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: It can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted triphenylmethyl derivatives.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Thiol derivatives are produced.
Applications De Recherche Scientifique
Triphenylmethyl thiocyanate has several applications in scientific research:
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of triphenylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. Additionally, the thiocyanate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylmethyl chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Triphenylmethyl bromide: Similar structure but with a bromide group.
Triphenylmethyl iodide: Similar structure but with an iodide group.
Uniqueness
Triphenylmethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to its halide counterparts. The thiocyanate group allows for a wider range of chemical transformations, making it a valuable reagent in organic synthesis.
Propriétés
Numéro CAS |
35036-90-9 |
|---|---|
Formule moléculaire |
C20H15NS |
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
trityl thiocyanate |
InChI |
InChI=1S/C20H15NS/c21-16-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H |
Clé InChI |
XIHZIHFTGBIZRQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


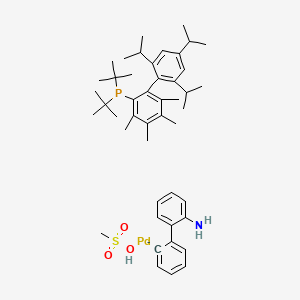
![8-Oxo-5-(propa-1,2-dien-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B15074907.png)
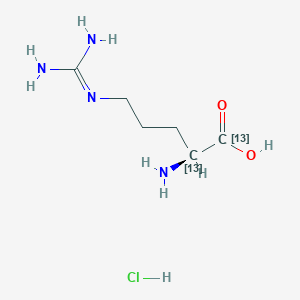
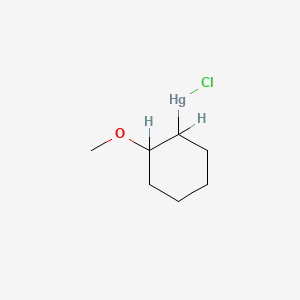
![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)
![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)

